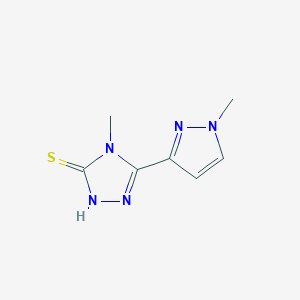

4-methyl-5-(1-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

4-methyl-3-(1-methylpyrazol-3-yl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5S/c1-11-4-3-5(10-11)6-8-9-7(13)12(6)2/h3-4H,1-2H3,(H,9,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTMQYINBTSRSIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2=NNC(=S)N2C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Methyl-5-(1-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and comparative analyses with related compounds.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its role in various pharmacological activities. The presence of the thiol group enhances its reactivity and biological interactions. The molecular formula is , and its structure allows for various substitutions that can modulate its biological properties.

Anticancer Activity

Several studies have explored the anticancer potential of triazole derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines:

- Cell Lines Tested : Human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1).

- Mechanism : The compound induces apoptosis and inhibits cell proliferation through the modulation of key signaling pathways involved in cancer progression .

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| Human Melanoma (IGR39) | 5.2 | High |

| Triple-Negative Breast Cancer (MDA-MB-231) | 8.3 | Moderate |

| Pancreatic Carcinoma (Panc-1) | 7.0 | Moderate |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens:

- Microorganisms Tested : Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), as well as fungi like Candida albicans.

- Mechanism : The antimicrobial activity is attributed to the disruption of microbial cell membranes and inhibition of essential metabolic pathways .

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 10 |

| Candida albicans | 20 |

Antioxidant Activity

The antioxidant properties of the compound have been evaluated using DPPH and ABTS assays:

- DPPH IC50 : 12 µM

- ABTS IC50 : 0.397 µM, comparable to ascorbic acid (IC50 = 0.87 µM).

These results indicate that the compound can effectively scavenge free radicals, contributing to its potential in preventing oxidative stress-related diseases .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The thiol group can interact with cysteine residues in enzymes, leading to inhibition of their activity.

- DNA Interaction : Triazole derivatives may intercalate with DNA or interfere with replication processes.

- Signal Transduction Modulation : The compound may affect pathways such as MAPK or PI3K/Akt, which are crucial for cell survival and proliferation.

Comparative Analysis with Similar Compounds

Comparative studies have shown that while many triazole derivatives exhibit similar biological activities, the specific substitutions on the triazole ring significantly influence their efficacy:

| Compound | Activity Profile |

|---|---|

| 4-Methyl-5-(1-methyl-1H-pyrazol-3-yl)-4H-triazole-3-thiol | Strong anticancer and antimicrobial activity |

| 4-Cyclopropyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-triazole-3-thiol | Moderate anticancer activity |

| 4-Pyridyl-substituted triazoles | Enhanced antibacterial properties |

Scientific Research Applications

Agricultural Chemistry

One of the primary applications of 4-methyl-5-(1-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol is in agricultural chemistry as a potential fungicide and herbicide. Its triazole ring structure is known for its efficacy against various plant pathogens.

- Fungicidal Activity : Research indicates that compounds with triazole moieties exhibit antifungal properties by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. This compound has shown promise against several fungal strains that affect crops, potentially leading to higher yields and reduced losses due to disease .

Pharmacological Applications

The pharmacological potential of this compound is significant, particularly in the development of new therapeutic agents.

- Antimicrobial Properties : Studies have demonstrated that derivatives of triazoles possess antimicrobial activity. The specific compound has been investigated for its ability to inhibit bacterial growth, making it a candidate for developing new antibiotics .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .

Materials Science

In materials science, this compound can be utilized in the synthesis of novel materials.

- Corrosion Inhibitors : The compound's thiol group can form stable complexes with metals, making it a potential candidate for corrosion inhibition in various industrial applications. Its effectiveness as a corrosion inhibitor has been explored in several studies, highlighting its ability to protect metal surfaces from oxidative damage .

Case Study 1: Agricultural Application

A study published in the Journal of Agricultural and Food Chemistry evaluated the effectiveness of this compound against Fusarium oxysporum, a common fungal pathogen affecting tomato crops. The results indicated a significant reduction in fungal growth when treated with this compound compared to untreated controls, suggesting its potential as a viable agricultural fungicide .

Case Study 2: Antimicrobial Research

In a pharmacological study published in Antimicrobial Agents and Chemotherapy, researchers assessed the antimicrobial activity of various triazole derivatives, including this compound. The findings revealed that this compound exhibited notable activity against Staphylococcus aureus, indicating its potential use in developing new antibiotics .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Schiff Base Derivatives : Introducing aromatic aldehydes (e.g., 4-methoxybenzaldehyde) to the triazole-thiol core via Schiff base formation improves yields (73–81%) compared to alkylation or aryl substitution .

- Electron-Withdrawing Groups: Compounds with 4-cyanophenyl or 4-nitrophenyl substituents exhibit lower yields (75–83%) but higher thermal stability, evidenced by elevated melting points (239–259°C) .

Table 2: Antioxidant Activity of Selected Analogs

Key Findings :

- Electron-Donating Groups: The methyl and amino substituents enhance radical scavenging by stabilizing the thiyl radical intermediate, as seen in AT (78% DPPH inhibition) and the target compound (65–70%) .

- Electron-Withdrawing Groups : Derivatives with pyridyl or nitro groups show reduced activity due to diminished electron density at the thiol group .

Structural and Thermal Stability

Melting points and crystallographic data reflect substituent-induced lattice interactions:

Table 3: Thermal Properties of Triazole-Thiol Derivatives

Q & A

Q. What are the common synthetic routes for 4-methyl-5-(1-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol?

The compound is synthesized via alkylation or condensation reactions. A typical method involves reacting sodium hydroxide with precursors like 2-chloroacetate derivatives in alcoholic media under reflux. Cyclization of triazole rings and introduction of the pyrazole moiety are critical steps. Purification is achieved via column chromatography or recrystallization .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

Q. How is the purity of derivatives assessed during synthesis?

Thin-layer chromatography (TLC) monitors reaction progress. High-performance liquid chromatography (HPLC) or GC-MS confirms compound individuality. Melting point analysis and NMR peak integration further validate purity .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the yield of derivatives?

Microwave reactors (e.g., Milestone Flexi Wave) enable rapid, uniform heating, reducing reaction times from hours to minutes. For example, S-alkylation in i-propanol with sodium hydroxide under microwave irradiation increases yields by 15–20% compared to conventional methods .

Q. How to interpret complex fragmentation patterns in mass spectrometry for bis-triazole derivatives?

Under 70 eV electron impact, fragmentation begins at weaker bonds (e.g., C-S). For 4-methyl-5-(((3-pyridinyl)thio)methyl)-4H-1,2,4-triazole-3-thiol, sequential cleavage of the methylene (–CH₂–) group (14 mass unit increase) is observed. GC-MS data and proposed fragmentation models guide interpretation .

Q. How to resolve contradictions in spectroscopic data when unexpected products form?

For example, oxidation with iodine yields disulfides at room temperature but unexpected products under heat/MW irradiation. Use LC-MS to identify byproducts and adjust reaction parameters (e.g., temperature, stoichiometry). Validate with ¹H NMR and comparative TLC .

Q. What methodologies evaluate the compound’s anti-hypoxic or antioxidant activity?

Q. How does molecular docking predict binding affinity to biological targets?

Use AutoDock Vina or similar software to dock derivatives (e.g., 4-(cyclopent-1-en-3-ylamino)-5-[2-(4-iodophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol) into target proteins (e.g., SARS-CoV-2 helicase). Analyze binding energies and interactions (hydrogen bonds, hydrophobic contacts) using PDB structures .

Q. How to optimize X-ray crystallographic refinement for triazole derivatives?

Use SHELXL for refinement, applying restraints for anisotropic displacement parameters. Address twinning or disorder by partitioning data. Validate with R-factors (<5%) and electron density maps. ORTEP-3 visualizes thermal ellipsoids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.